2-methyl-2-(2-phenylethenyl)oxirane
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Overview
Description
2-methyl-2-(2-phenylethenyl)oxirane is an organic compound with the molecular formula C11H12O. It is a type of oxirane, which is a three-membered cyclic ether. This compound is characterized by the presence of a phenylethenyl group attached to the oxirane ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(2-phenylethenyl)oxirane can be achieved through several methods. One common approach involves the epoxidation of 2-methyl-2-(2-phenylethenyl)propene using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature and yields the desired oxirane compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable processes. Catalytic epoxidation using transition metal catalysts, such as titanium or molybdenum complexes, can be employed to achieve higher yields and selectivity. These methods are often conducted in continuous flow reactors to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(2-phenylethenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or carbonyl compounds.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under acidic or basic conditions to facilitate ring-opening reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield diols, while nucleophilic substitution with amines can produce amino alcohols .
Scientific Research Applications
2-methyl-2-(2-phenylethenyl)oxirane has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 2-methyl-2-(2-phenylethenyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups and create new compounds. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
2-methyl-2-(2-phenylethenyl)oxirane can be compared with other similar compounds, such as:
2-methyl-2-phenyloxirane: This compound lacks the phenylethenyl group and has different reactivity and applications.
2-phenyl-1,2-epoxypropane: Similar in structure but with different substituents, leading to variations in chemical behavior.
α-Methylstyrene oxide: Another related compound with distinct properties and uses.
Properties
CAS No. |
59554-63-1 |
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Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-methyl-2-(2-phenylethenyl)oxirane |
InChI |
InChI=1S/C11H12O/c1-11(9-12-11)8-7-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
DPIXTJAOZPBCGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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